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molecular formula C9H7NO4 B8694279 (4-Nitrobenzofuran-2-yl)methanol

(4-Nitrobenzofuran-2-yl)methanol

Cat. No. B8694279
M. Wt: 193.16 g/mol
InChI Key: VOTVCDAXPKIDBL-UHFFFAOYSA-N
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Patent
US07795255B2

Procedure details

2-Iodo-4-nitrophenol (30 mg, 0.11 mmol) and propargyl alcohol (19 mg, 0.33 mmol) were suspended in a mixture of water (1 ml) and acetonitrile (0.2 ml). Triethylamine (34.3 mg, 0.34 mmol), Pd/C (10%, 2.6 mg, 5.6 μmol), triphenylphosphine (5.9 mg, 22.6 μmol) and copper iodide (2.15 mg, 11.3 μmol) were then added and the heterogeneous mixture was heated at 80° C. while stirring for 3 hours. After cooling the reaction mixture was filtered over celite, and a mixture of water (40 ml) and ethyl acetate (20 ml) was added to the filtrate. After separation of the phases the aqueous phase was extracted with ethyl acetate (2×10 ml) and the combined organic phase was washed with a saturated solution of NaHCO3, then brine, dried over Na2SO4 and the solvent was evaporated under reduced pressure. The crude product was purified by silica gel flash chromatography to give 17.2 mg of pure 4-nitro-benzofuran-2-yl-methanol (78% yield).
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
34.3 mg
Type
reactant
Reaction Step Two
Quantity
5.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mg
Type
catalyst
Reaction Step Two
Quantity
2.15 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1O.[CH2:12]([OH:15])[C:13]#[CH:14].C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[OH2:42]>C(#N)C.[Pd].[Cu](I)I>[N+:8]([C:6]1[C:7]2[CH:14]=[C:13]([CH2:12][OH:15])[O:42][C:2]=2[CH:3]=[CH:4][CH:5]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
IC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
19 mg
Type
reactant
Smiles
C(C#C)O
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
34.3 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.9 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.6 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
2.15 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered over celite
ADDITION
Type
ADDITION
Details
a mixture of water (40 ml) and ethyl acetate (20 ml)
ADDITION
Type
ADDITION
Details
was added to the filtrate
CUSTOM
Type
CUSTOM
Details
After separation of the phases the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×10 ml)
WASH
Type
WASH
Details
the combined organic phase was washed with a saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1C=C(O2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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